molecular formula C14H21NO2 B13941799 Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester CAS No. 54966-40-4

Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester

Cat. No.: B13941799
CAS No.: 54966-40-4
M. Wt: 235.32 g/mol
InChI Key: OGORUXVWRXHZBH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester typically involves the reaction of benzenebutanoic acid with dimethylamine and ethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Benzenebutanoic acid, beta-(dimethylamino)-, ethyl ester can be compared with similar compounds such as:

Properties

CAS No.

54966-40-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 3-(dimethylamino)-4-phenylbutanoate

InChI

InChI=1S/C14H21NO2/c1-4-17-14(16)11-13(15(2)3)10-12-8-6-5-7-9-12/h5-9,13H,4,10-11H2,1-3H3

InChI Key

OGORUXVWRXHZBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)N(C)C

Origin of Product

United States

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